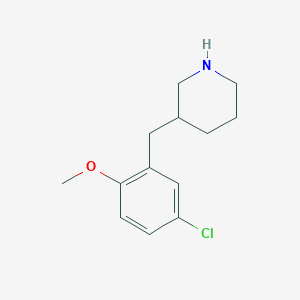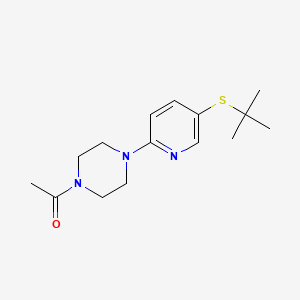
(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is a chemical compound that belongs to the class of pyridine derivatives It features a pyridine ring substituted with a piperazine group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-methyl-3-pyridinemethanol and piperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Catalysts: Catalysts such as palladium on carbon (Pd/C) may be used to enhance the reaction rate and yield.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification methods can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperazine group can participate in substitution reactions, leading to the formation of new compounds with different substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles like amines or alkyl halides can be used in substitution reactions under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce an alcohol or amine derivative.
Aplicaciones Científicas De Investigación
(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biology: The compound can be used in biological studies to investigate its effects on cellular processes and molecular pathways.
Material Science: It is utilized in the development of new materials with specific properties, such as polymers and coatings.
Industry: The compound finds applications in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of (5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. The piperazine group can interact with receptors or enzymes, leading to changes in cellular signaling and function. The hydroxymethyl group may also play a role in the compound’s activity by participating in hydrogen bonding and other interactions.
Comparación Con Compuestos Similares
Similar Compounds
5-(Piperazin-1-yl)pyridin-2-amine: This compound features a similar pyridine-piperazine structure but lacks the hydroxymethyl group.
5-(4-Methylpiperazin-1-yl)pyridin-2-amine: Similar to the target compound but with a methyl group on the piperazine ring.
5-(Piperazin-1-yl)picolinic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.
Uniqueness
(5-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol is unique due to the presence of both the piperazine and hydroxymethyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
1355202-96-8 |
|---|---|
Fórmula molecular |
C11H17N3O |
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
(5-methyl-6-piperazin-1-ylpyridin-3-yl)methanol |
InChI |
InChI=1S/C11H17N3O/c1-9-6-10(8-15)7-13-11(9)14-4-2-12-3-5-14/h6-7,12,15H,2-5,8H2,1H3 |
Clave InChI |
DPCNLAURVCVLOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2CCNCC2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




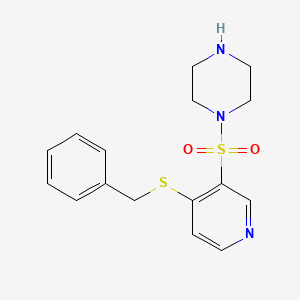
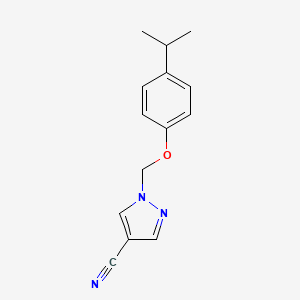
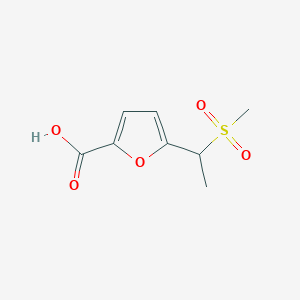
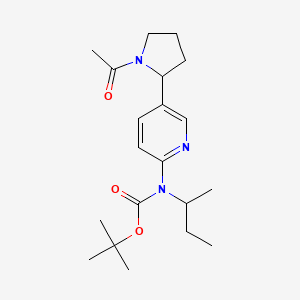

![4-Bromobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B11809328.png)
